2-Methyl-5-(trifluoromethyl)pyrimidin-4-amine
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Overview
Description
2-Methyl-5-(trifluoromethyl)pyrimidin-4-amine is a pyrimidine derivative known for its significant biological activity.
Preparation Methods
The synthesis of 2-Methyl-5-(trifluoromethyl)pyrimidin-4-amine typically involves the reaction of 2-methyl-5-(trifluoromethyl)pyrimidine with ammonia or an amine under specific conditions. One common method involves the use of dimethyl sulfoxide (DMSO) as a solvent and a base such as sodium methoxide. The reaction is carried out at elevated temperatures to facilitate the formation of the desired product . Industrial production methods often involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the compound .
Chemical Reactions Analysis
2-Methyl-5-(trifluoromethyl)pyrimidin-4-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding pyrimidine oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced pyrimidine derivatives.
Common reagents and conditions used in these reactions include solvents like dimethyl sulfoxide (DMSO) and bases such as sodium methoxide. Major products formed from these reactions depend on the specific reagents and conditions used but generally include various substituted pyrimidine derivatives .
Scientific Research Applications
2-Methyl-5-(trifluoromethyl)pyrimidin-4-amine has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 2-Methyl-5-(trifluoromethyl)pyrimidin-4-amine involves its interaction with specific molecular targets within cells. It acts as an inhibitor of mitochondrial complex I electron transport, disrupting the energy production process in target organisms. This leads to the inhibition of cellular respiration and ultimately results in the death of the target organism . The compound’s effectiveness is attributed to its ability to bind to specific sites within the mitochondrial complex, blocking the electron transport chain and preventing ATP synthesis .
Comparison with Similar Compounds
2-Methyl-5-(trifluoromethyl)pyrimidin-4-amine can be compared with other similar compounds, such as:
5-Chloro-6-(difluoromethyl)-2-methyl-N-(1-(5-(trifluoromethyl)pyridin-2-yloxy)propan-2-yl)pyrimidin-4-amine: This compound also exhibits significant biological activity and is used in the development of new agrochemicals.
5-Bromo-2-fluoro-N-(3-((2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)oxy)phenyl)benzamide:
The uniqueness of this compound lies in its specific trifluoromethyl and amino substitutions, which contribute to its distinct biological activity and effectiveness in various applications .
Properties
Molecular Formula |
C6H6F3N3 |
---|---|
Molecular Weight |
177.13 g/mol |
IUPAC Name |
2-methyl-5-(trifluoromethyl)pyrimidin-4-amine |
InChI |
InChI=1S/C6H6F3N3/c1-3-11-2-4(5(10)12-3)6(7,8)9/h2H,1H3,(H2,10,11,12) |
InChI Key |
OSZPZLTVJOZZDZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC=C(C(=N1)N)C(F)(F)F |
Origin of Product |
United States |
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